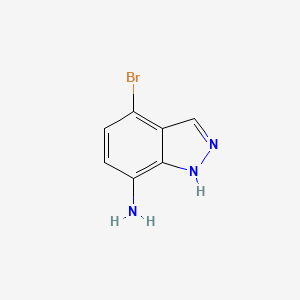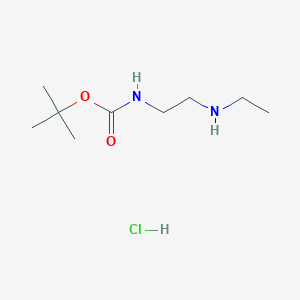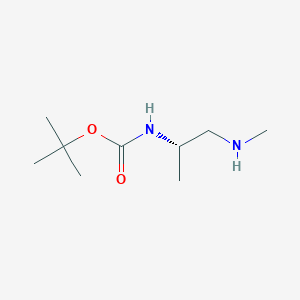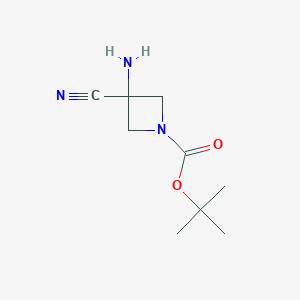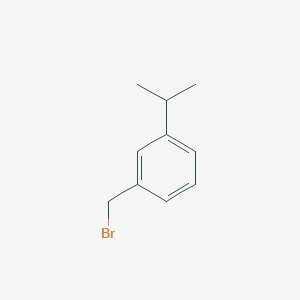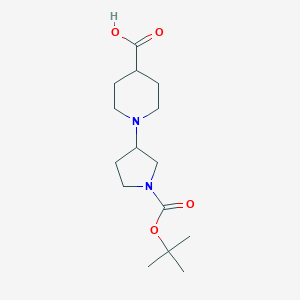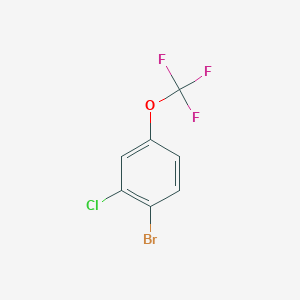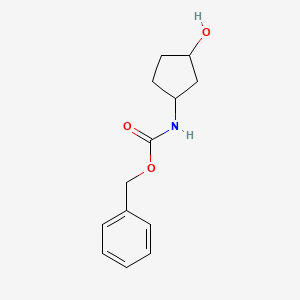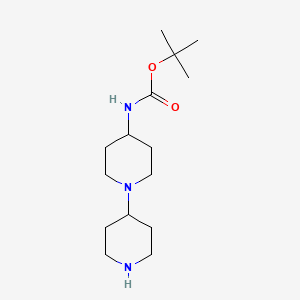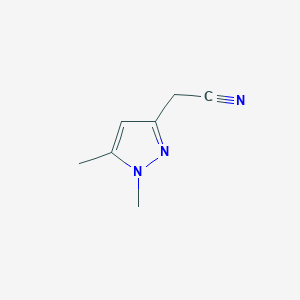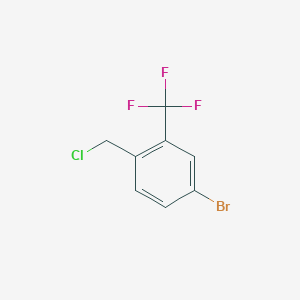
4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
“4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene” is a chemical compound with the formula C7H3BrClF3. It is also known by other names such as 5-Bromo-2-chlorobenzotrifluoride, 5-Bromo-2-chloro-α,α,α-trifluorotoluene, and 4-bromo-2-chloro-α,α,α-trifluorotoluene .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The molecular weight of this compound is 259.451 .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application Summary : Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are also used as starting materials for the synthesis of diverse fluorinated compounds .
- Methods of Application : The methods involve the trifluoromethylation of carbon-centered radical intermediates and the activation of the C–F bond in organic synthesis .
- Results or Outcomes : The use of trifluoromethyl-containing compounds has led to significant progress in the C–F bond activation of trifluoromethyl-containing compounds .
-
- Application Summary : Trifluoromethyl-containing compounds are frequently used in the development of new drugs . The trifluoromethyl group can improve the metabolic stability and lipophilicity of drug molecules, which can enhance their bioavailability .
- Methods of Application : The trifluoromethyl group is typically introduced into the drug molecule during the synthetic process .
- Results or Outcomes : The incorporation of the trifluoromethyl group has led to the development of numerous effective drugs .
-
- Application Summary : Trifluoromethyl-containing compounds are used in the synthesis of materials with unique properties . For example, they can be used to create polymers with high thermal stability and chemical resistance .
- Methods of Application : The trifluoromethyl group is incorporated into the material during the polymerization process .
- Results or Outcomes : The resulting materials exhibit enhanced performance in various applications .
-
- Application Summary : Trifluoromethyl-containing compounds are used in the production of refrigerants and propellants . These compounds are chosen for their stability and low toxicity .
- Methods of Application : The trifluoromethyl group is introduced during the manufacturing process of these products .
- Results or Outcomes : The use of trifluoromethyl-containing compounds in these applications has contributed to the reduction of environmental impact .
-
- Application Summary : Trifluoromethyl-containing compounds are used in radical trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule .
- Methods of Application : This process involves the generation of carbon-centered radical intermediates, which then react with a trifluoromethylating reagent .
- Results or Outcomes : The outcome is a molecule that has been modified with a trifluoromethyl group, which can significantly alter its properties .
-
Field : Fluorinated Compounds Synthesis
- Application Summary : Trifluoromethyl-containing compounds are starting materials for the synthesis of diverse fluorinated compounds .
- Methods of Application : The synthesis involves the activation of the C–F bond in the trifluoromethyl group .
- Results or Outcomes : The result is a variety of fluorinated compounds, which have a wide range of applications in different fields .
-
Field : Industrial Manufacturing
- Application Summary : Trifluoromethyl-containing compounds are used in the manufacturing of certain products .
- Methods of Application : The trifluoromethyl group is introduced during the manufacturing process .
- Results or Outcomes : The resulting products can exhibit enhanced performance characteristics .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-6-2-1-5(4-10)7(3-6)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCNGLMYDHVHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



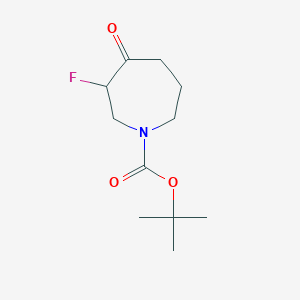
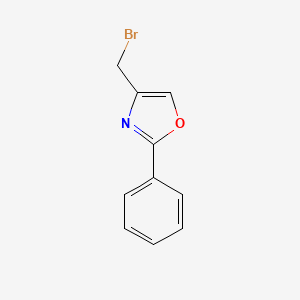
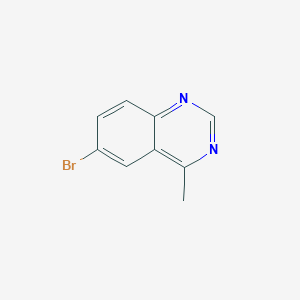
![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)
